molecular formula C9H8N2O B1467772 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1001754-85-3

3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B1467772
M. Wt: 160.17 g/mol
InChI Key: PKDTULJSYQPSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the linear formula C9H8N2O . It has a molecular weight of 160.18 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is 1S/C9H8N2O/c1-7-8(6-12)10-9-4-2-3-5-11(7)9/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde are not available, imidazo[1,2-a]pyridines have been functionalized through radical reactions . These reactions are considered efficient strategies for constructing imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Chemistry

  • Application : 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is used in the synthesis of a series of imidazo[1,2-a]pyridines .
  • Method : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .
  • Results : The method is reasonably fast, very clean, high yielding, simple workup .

Medicinal Chemistry

  • Application : Imidazo[1,2-a]pyridines, which can be synthesized using 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, have diverse bioactivity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
  • Method : The synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .
  • Results : Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

  • Field : Medicinal Chemistry
  • Application : Derivatives of imidazo[1,2-a]pyridin-3-yl-acetic acid, which can be synthesized using 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, are widely used in medicine .
  • Method : The synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .
  • Results : Drugs such as Zolpidem and Alpidem, which contain this imidazo[1,2-a]pyridine unit, have been commercialized . Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .

Material Science

  • Field : Material Science
  • Application : Imidazopyridine, which can be synthesized using 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .

Antituberculosis Properties

  • Field : Medicinal Chemistry
  • Application : Imidazo[1,2-a]pyridines, which can be synthesized using 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, have shown antituberculosis properties .
  • Method : The synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .
  • Results : The acute TB mouse model indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of Q203, a compound containing the imidazo[1,2-a]pyridine unit, respectively, after 4 weeks of treatment .

Antiviral Properties

  • Field : Medicinal Chemistry
  • Application : Imidazo[1,2-a]pyridines, which can be synthesized using 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, have shown antiviral properties .
  • Method : The synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .
  • Results : Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against MDR-TB and XDR-TB, making them a promising area of research in the development of new TB drugs . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues could play a crucial role in this endeavor .

properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-8(6-12)10-9-4-2-3-5-11(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDTULJSYQPSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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